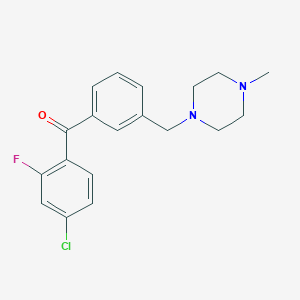

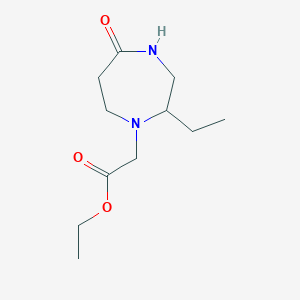

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzophenone derivatives is a topic of interest in the field of organic chemistry due to their applications in drug development and material science. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a β-amyloid aggregation inhibitor, involves a one-pot synthesis followed by desulfurization and acylation steps . Similarly, a one-pot synthesis approach is used for the creation of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which is suitable for industrial scale-up . The synthesis of 4,4'-bis(4-aminophenoxy)benzophenone is performed starting from chloral, leading to the production of various polyimides .

Molecular Structure Analysis

The molecular structures of benzophenone derivatives are crucial for their function and potential applications. The structural assignments of synthesized compounds are typically confirmed using techniques such as IR, ^1H NMR, and mass spectral studies . The presence of substituents like chloro, fluoro, and nitro groups can significantly influence the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzophenone derivatives undergo a variety of chemical reactions that are essential for their transformation into useful compounds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and quinoxalinones . The reactivity of the chlorine and nitro groups in such compounds is exploited to create diverse libraries of heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are important for the practical applications of these compounds. For instance, some polyimides obtained from 4,4'-bis(4-aminophenoxy)benzophenone are crystalline, which may affect their material properties . The fluorination of benzophenone derivatives is also of interest due to their potential as multipotent agents against diseases like Alzheimer's .

Applications De Recherche Scientifique

Synthesis Processes

- Synthesis Techniques : Benzophenone derivatives, including those with chloro and fluoro groups, are synthesized through multistep reactions. For instance, a study by Mohammed and Khanum (2018) focused on the synthesis of novel benzophenone analogs and their potential applications in biology, particularly in anti-cancer drug development (Mohammed & Khanum, 2018).

Chemical and Pharmaceutical Research

- Anti-Cancer Properties : Research by Mohammed and Khanum (2018) explored the tumor inhibition activities of synthetic benzophenone analogs. These compounds, including those with chloro and fluoro groups, showed notable effects in inhibiting tumor growth and angiogenesis (Mohammed & Khanum, 2018).

- Antiproliferative Activity : Al‐Ghorbani et al. (2016) synthesized a series of benzophenones with a pyridine nucleus and evaluated their antiproliferative activity against cancer cells, demonstrating the potential of benzophenone derivatives in cancer treatment (Al‐Ghorbani et al., 2016).

Environmental and Material Sciences

- Environmental Impact : Zhang et al. (2011) analyzed the occurrence and environmental impact of various benzophenone derivatives, including those with fluoro and chloro substituents, in sediments and sewage sludge (Zhang et al., 2011).

- Use in Polymers : Ghassemi et al. (2004) reported the synthesis of multiblock copolymers involving benzophenone derivatives, indicating their potential use in developing advanced materials with specific properties (Ghassemi et al., 2004).

Toxicology and Public Health

- Toxicological Effects : Liu et al. (2016) studied the transformation and toxicity of benzophenone compounds during the water treatment process, highlighting the environmental and health risks associated with these compounds (Liu et al., 2016).

- UV-Filter Analysis : Janjua et al. (2008) examined the absorption and excretion of benzophenone UV filters in human plasma and urine, addressing concerns about their potential endocrine-disrupting effects (Janjua et al., 2008).

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSDPYLRDREJDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643444 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898789-18-9 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)